2-(Propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride
Description
2-(Propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride (CAS: L029095) is a spirocyclic compound featuring a rigid bicyclic core with two nitrogen atoms and an isopropyl substituent. Its dihydrochloride salt form enhances solubility and stability, making it a critical intermediate in pharmaceutical research, particularly for structure-activity relationship (SAR) studies and drug discovery targeting neurological and metabolic disorders . The spiro[3.3]heptane scaffold confers conformational rigidity, which optimizes binding affinity and selectivity in bioactive molecules .
Properties
IUPAC Name |
2-propan-2-yl-2,6-diazaspiro[3.3]heptane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-7(2)10-5-8(6-10)3-9-4-8;;/h7,9H,3-6H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBHFBCEIHLWGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2(C1)CNC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis and Reaction Conditions
In a representative procedure, 3-chloromethylazetidine derivatives are reacted with isopropylamine in tetrahydrofuran (THF) under reflux. For example, heating (1-isopropyl-3-chloromethylazetidin-3-ylmethyl)amine with t-butoxide (t-BuOK) at 70°C induces cyclization, forming the spirocyclic core. The reaction typically achieves moderate yields (27–45%) after purification via column chromatography.
| Reaction Component | Quantity | Conditions | Yield |
|---|---|---|---|
| 3-Chloromethylazetidine | 0.695 mmol | THF, 70°C, 2.5 h | 27% |
| t-BuOK | 2.2 equiv | Reflux, sealed tube | - |
Role of Solvent and Base
Polar aprotic solvents like THF or dichloroethane facilitate iminium ion formation, critical for cyclization. The use of strong bases (e.g., t-BuOK) deprotonates intermediates, driving the reaction toward spirocycle formation.
Alkylation of 2,6-Diazaspiro[3.3]heptane
Introducing the isopropyl group to the pre-formed spirocyclic diamine is another viable route.
Direct Alkylation Strategy
2,6-Diazaspiro[3.3]heptane dihydrochloride is treated with isopropyl bromide in the presence of a base (e.g., potassium carbonate) in acetonitrile. The reaction proceeds via nucleophilic substitution, alkylating one nitrogen atom while the other remains protonated.
| Reagent | Molar Ratio | Conditions | Outcome |
|---|---|---|---|
| 2,6-Diazaspiro[3.3]heptane | 1.0 equiv | K2CO3, ACN, 60°C, 12 h | Mono-isopropyl derivative |
Challenges in Regioselectivity
The symmetry of the diazaspiro core complicates regioselective alkylation. To address this, Boc-protected intermediates (e.g., tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate) are employed. Deprotection with HCl in dioxane yields the free amine, which is then selectively alkylated.
Cyclization of Diamine Precursors
Constructing the spirocyclic framework from linear diamines offers an alternative pathway.
Ring-Closing via Nucleophilic Displacement
A reported method involves reacting 1-isopropyl-3-(chloromethyl)azetidine-3-carboxamide with a secondary amine. Heating in DMF-H2O (9:1) at 110°C for 4 hours induces cyclization, forming the diazaspiro structure.
| Component | Solvent System | Temperature | Time | Yield |
|---|---|---|---|---|
| 1-Isopropyl-3-(chloromethyl)azetidine | DMF-H2O (9:1) | 110°C | 4 h | 35% |
Acid-Catalyzed Cyclization
In acidic conditions, N-isopropyl-1,3-diaminopropane derivatives undergo intramolecular cyclization. For instance, treatment with HCl in ethanol under reflux forms the protonated spirocycle, which precipitates as the dihydrochloride salt.
Final Salt Formation and Purification
The dihydrochloride salt is obtained by treating the free base with HCl.
Protocol for Salt Preparation
A solution of 2-(propan-2-yl)-2,6-diazaspiro[3.3]heptane in diethyl ether is bubbled with HCl gas, yielding a white precipitate. The product is filtered, washed with cold ether, and dried under vacuum.
| Parameter | Value |
|---|---|
| Solvent | Diethyl ether |
| HCl Concentration | Gas (anhydrous) |
| Purity | >98% (HPLC) |
Analytical Characterization
Key data for the final compound include:
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the spirocyclic structure into more linear or branched amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted spirocyclic derivatives. These products can be further functionalized for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C8H18Cl2N2
- CAS Number : 2639452-87-0
- Molecular Weight : 203.15 g/mol
The compound features a spirocyclic framework, which enhances its stability and biological activity, making it a valuable asset in research and industry.
Synthetic Routes
The synthesis of 2-(propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride typically involves cycloaddition reactions. A common method is the [2+2] cycloaddition of endocyclic alkenes with isocyanates, followed by reduction of the resulting β-lactam ring. Advanced techniques such as photocatalysis can improve yield and scalability during production.
Reaction Conditions
Common reagents used include:
- Oxidizing Agents : Oxone® for oxidative cyclizations.
- Reducing Agents : Alane for β-lactam ring reduction.
Medicinal Chemistry
The compound is incorporated into drug discovery programs due to its ability to enhance the biological activity of drug candidates. Its spirocyclic structure allows it to act as a bioisostere of piperidine, facilitating interactions with various biological targets.
DNA-Encoded Library Technology (DELT)
In DELT applications, 2-(propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride is utilized for synthesizing structurally complex molecules, aiding in the development of novel therapeutic agents.
Polymer Production
The compound is also employed in producing optically active polymers and advanced materials, highlighting its versatility beyond medicinal applications.
Case Study 1: Inhibition of Menin-MLL Interaction
A study demonstrated that derivatives of 2-(propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride can inhibit the interaction between menin and MLL fusion proteins. This interaction is significant in certain types of leukemia, suggesting potential therapeutic applications for this compound in cancer treatment .
Case Study 2: Bioactive Compound Design
Research has shown that compounds derived from azaspiro frameworks exhibit enhanced efficacy against specific biological targets compared to traditional piperidine-based structures. This has implications for developing new drugs with improved pharmacological profiles .
Uniqueness of 2-(Propan-2-yl)-2,6-diazaspiro[3.3]heptane Dihydrochloride
The specific combination of the propan-2-yl group and the spirocyclic structure gives this compound unique properties that enhance its stability and biological activity compared to similar compounds.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to mimic the conformation of natural ligands, thereby modulating the activity of enzymes and receptors. For example, it can bind to the active site of enzymes, inhibiting their function or altering their activity . The compound’s unique structure also enables it to interact with multiple targets, making it a versatile tool in drug discovery.
Comparison with Similar Compounds
(a) 2,6-Diazaspiro[3.3]heptane Hydrochloride (CAS: 321890-22-6)
(b) 1-Benzyl-1,6-diazaspiro[3.3]heptane Dihydrochloride
(c) 2-Benzyl-2,6-diazaspiro[3.3]heptane Hydrochloride (CAS: 1194375-85-3)
(d) 2-(Methylsulfonyl)-2,6-diazaspiro[3.3]heptane Dimethanesulfonate (CAS: 3024782-70-2)
- Structure : Methylsulfonyl group at position 2.
- Properties : Enhanced polarity (LogP ~1.09) compared to the parent compound .
- Applications : Utilized in peptide mimetics and protease inhibitor development .
Physicochemical Properties
*Estimated based on benzyl group hydrophobicity.
Pharmacological Relevance
- 2-(Propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride : Demonstrated utility in synthesizing elsovaptán (vasopressin receptor antagonist for Alzheimer’s disease), highlighting its role in neuropharmacology .
- 1-Benzyl Derivative : Shows promise in material science but lacks extensive toxicological data, warranting caution in therapeutic applications .
- Methylsulfonyl Analog : Superior enzymatic stability compared to unmodified spirocycles, critical for protease-resistant drug candidates .
Research Findings and Challenges
- Synthetic Accessibility : The parent spiro[3.3]heptane is challenging to functionalize due to steric hindrance, but dihydrochloride salts improve reactivity .
- Toxicity Concerns: Limited data exist for benzylated derivatives; precautionary measures (e.g., avoiding inhalation) are advised .
- SAR Insights : Methyl and isopropyl substituents enhance metabolic stability, while benzyl groups improve CNS penetration .
Biological Activity
2-(Propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride, a synthetic compound belonging to the azaspiro class, exhibits significant biological activity due to its unique spirocyclic structure. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure : The compound features a spirocyclic core, which is crucial for its biological interactions. Its molecular formula is with a molecular weight of 227.18 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈N₂Cl₂ |
| Molecular Weight | 227.18 g/mol |
| CAS Number | 2639452-87-0 |
The mechanism of action for 2-(propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride involves its interaction with various biological targets, similar to piperidine derivatives. This compound can modulate enzyme activity and receptor interactions, which are critical for its pharmacological effects.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes linked to various diseases.
- Receptor Modulation : It interacts with neurotransmitter receptors, influencing pathways related to mood and cognition.
Biological Activity
Research indicates that this compound possesses notable biological activities:
- Antitumor Activity : Studies have demonstrated its ability to inhibit the proliferation of cancer cells, making it a candidate for further exploration in cancer therapeutics.
- Neuroprotective Effects : Preliminary data suggest that it may have neuroprotective properties, potentially beneficial in neurodegenerative disorders.
Case Studies and Research Findings
- Anticancer Studies : A study published in a peer-reviewed journal identified that 2-(propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride exhibited cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM depending on the cell line tested .
- Neuropharmacological Research : In animal models, the compound was evaluated for its effects on cognitive functions and memory retention. Results indicated improvement in memory tasks compared to control groups .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar azaspiro compounds:
| Compound | Biological Activity | Key Features |
|---|---|---|
| 1-Azaspiro[3.3]heptane | Moderate antitumor activity | Basic structure |
| 2-Oxa-1-azaspiro[3.2.0]heptane | Neuroprotective effects | Oxygen heteroatom |
| 2-(Propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride | High cytotoxicity and neuroprotection | Unique propan-2-yl group |
Applications in Drug Discovery
The unique structural characteristics of 2-(propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride make it a valuable scaffold in drug design:
- Bioisosterism : It serves as a bioisostere for piperidine and can be utilized in designing novel therapeutic agents.
- Library Synthesis : The compound is employed in DNA-encoded library technology (DELT) for synthesizing complex molecules.
Q & A
Q. How to address low solubility in aqueous buffers for in vitro assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Salt formation : Replace dihydrochloride with a mesylate or tosylate salt, which increases solubility by 3–5-fold in PBS (pH 7.4) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release in cell culture media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
